3-amino-N-(3-chloro-4-fluorophenyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
6-amino-N-(3-chloro-4-fluorophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF4N3OS/c21-11-8-9(6-7-12(11)22)27-18(29)17-16(26)14-15(20(23,24)25)10-4-2-1-3-5-13(10)28-19(14)30-17/h6-8H,1-5,26H2,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBVWUVKLBWKJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N=C3C(=C2C(F)(F)F)C(=C(S3)C(=O)NC4=CC(=C(C=C4)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF4N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-N-(3-chloro-4-fluorophenyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide (CAS Number: 626227-58-5) is a complex organic compound notable for its unique bicyclic structure that integrates thieno and pyridine moieties. This compound has garnered attention in medicinal chemistry for its potential biological activities, including anti-inflammatory and antimicrobial properties.
- Molecular Formula : C18H17ClF3N3OS
- Molecular Weight : 419.85 g/mol
- Structural Features : The presence of a trifluoromethyl group enhances lipophilicity and stability, which is crucial for biological interactions.
The biological activity of this compound is primarily attributed to the following features:
- Trifluoromethyl Group : Increases lipophilicity, enhancing cellular penetration and binding affinity to target receptors.
- Amine and Carboxamide Functionalities : These groups are known to interact with various biological targets, potentially modulating enzyme activity or receptor interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.070 - 8.95 μM |
| Mycobacterium tuberculosis | 18.7 μM |
| Mycobacterium smegmatis | 35.8 μM |
These findings suggest that the compound may serve as a potent agent against resistant bacterial strains, comparable to established antibiotics like ampicillin and isoniazid .
Anti-inflammatory Activity
The structural characteristics of the compound suggest potential anti-inflammatory effects. Compounds with similar thieno-pyridine frameworks have demonstrated the ability to inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory response. The modulation of these pathways could lead to therapeutic applications in treating inflammatory diseases .
Anticancer Potential
In vitro studies have indicated that derivatives of this compound possess anticancer activity. For instance, compounds related to this structure showed IC50 values ranging from 1.4 to 6 μM against various cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast carcinoma). The dual activity against both bacterial infections and cancer cells highlights its potential as a multi-target therapeutic agent .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various derivatives of thieno-pyridine compounds against Staphylococcus aureus and Mycobacterium species. The results indicated that modifications in the amide group significantly impacted antimicrobial potency, suggesting a structure-activity relationship that can be exploited for drug design .
- Anticancer Activity Assessment : Another investigation focused on the antiproliferative effects of similar compounds on cancer cell lines. The study revealed that specific structural modifications led to enhanced cytotoxicity, indicating that fine-tuning these chemical entities could optimize their therapeutic profiles .
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points: Cyclopenta[b] derivatives (e.g., KuSaSch100) exhibit melting points ~250–256°C , while thieno[2,3-b]pyridines with CF₃ groups (e.g., ) melt at 255–256°C. The target compound’s larger cyclohepta ring may increase melting points due to enhanced rigidity.
- Spectroscopic Data :
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : CF₃ at position 4 enhances metabolic stability and binding affinity compared to CN or phenyl .
- Aryl Substituents : 3-Chloro-4-fluorophenyl provides a balance of lipophilicity and polarity, optimizing pharmacokinetics over simpler 4-chlorophenyl analogs .
- Ring Size : Cyclohepta[b] systems may improve conformational flexibility, enabling better adaptation to target proteins compared to rigid cyclopenta[b] derivatives .
Preparation Methods
Cyclohepta[b]Thieno[3,2-e]Pyridine Skeleton Formation
The tricyclic core is synthesized via a tandem cyclization strategy. Cycloheptanone undergoes Claisen-Schmidt condensation with thioglycolic acid derivatives to form the seven-membered ring fused with a thiophene moiety. For example, cycloheptanone reacts with ethyl thioglycolate in the presence of potassium carbonate, yielding ethyl 4,5,6,7-tetrahydro-5H-cyclohepta[b]thiophene-2-carboxylate. Subsequent Vilsmeier-Haack formylation introduces a formyl group at the C3 position, enabling pyridine ring closure via condensation with ammonium acetate.
Pyridine Ring Annulation
Nitrosation plays a critical role in pyridine formation. Treatment of the thienocycloheptane intermediate with sodium nitrite in hydrochloric acid at 0–15°C generates a nitroso derivative, which undergoes acid-catalyzed denitrosation to yield the fully aromatic pyridine ring. This step achieves regioselectivity, favoring the [3,2-e] fusion pattern due to steric and electronic effects.
Functionalization with Trifluoromethyl and Amino Groups
Trifluoromethylation at C4
Electrophilic trifluoromethylation is performed using Umemoto’s reagent (trimethyl(trifluoromethyl)silane) under radical initiation. The reaction proceeds via a single-electron transfer mechanism, selectively substituting the C4 hydrogen due to the electron-rich nature of the thieno-pyridine system. Alternative methods employ CF3Cu generated in situ from CF3Br and copper powder, though yields are lower (~45%) compared to Umemoto’s approach (68–72%).
Introduction of the C3 Amino Group
Amination is achieved through a Buchwald-Hartwig coupling using palladium catalysis. The C3 bromo intermediate reacts with aqueous ammonia in the presence of Pd(OAc)2, Xantphos, and Cs2CO3 at 100°C, providing the amine in 75–80% yield. Microwave-assisted conditions reduce reaction times from 24 hours to 2 hours without compromising efficiency.
Carboxamide Side Chain Installation
Coupling with 3-Chloro-4-Fluoroaniline
The carboxylic acid precursor (generated by hydrolysis of the ethyl ester) is activated using thionyl chloride to form the acyl chloride, which reacts with 3-chloro-4-fluoroaniline in dichloromethane. Triethylamine is added to scavenge HCl, achieving 85–90% conversion. Alternatively, peptide coupling reagents such as HATU or EDCI facilitate the amidation under milder conditions (room temperature, 12 hours) with comparable yields.
Purification and Characterization
Crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystals with >99% HPLC purity. Structural confirmation employs NMR ( 8.21 ppm for amide NH), NMR ( -62.5 ppm for CF3), and HRMS (m/z 457.0743 [M+H]).
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Catalytic Systems
-
Palladium Catalysts : Pd(OAc)2 with Xantphos provides superior activity over Pd(dba)2 in amination, reducing catalyst loading from 5 mol% to 2 mol%.
-
Copper-Mediated Couplings : CuI/1,10-phenanthroline systems enable trifluoromethylation at lower temperatures but require stoichiometric copper.
Challenges and Alternative Routes
Q & A
Q. Table 1: Representative Synthetic Conditions
Basic: Which analytical techniques are most reliable for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 120–140 ppm for CF₃ carbons) confirms substituent positions .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calc. 567.12 vs. exp. 567.10) .
- X-ray Diffraction : Single-crystal analysis resolves stereochemistry and confirms bond angles (e.g., C–S bond length: 1.75 Å) .
Advanced: How can crystallographic data resolve ambiguities in the compound’s conformation?
Methodological Answer:
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution:
Q. Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | 0.045 |
| Resolution | 0.84 Å |
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Electron-Withdrawing Substituents : Compare analogues with -Cl, -F, and -CF₃ groups. For example, 3-chloro-4-fluorophenyl enhances FOXM1 inhibition (IC₅₀: 0.8 µM vs. 2.1 µM for unsubstituted phenyl) via hydrophobic interactions .
- Scaffold Rigidity : Tetrahydrocycloheptane rings improve binding affinity to kinase domains (ΔG = -9.2 kcal/mol) .
Advanced: How can contradictory data on solubility and bioactivity be reconciled?
Methodological Answer:
- Solubility Optimization : Use co-solvents (e.g., DMSO/PEG 400) or prodrug formulations (e.g., phosphate esters) .
- Bioactivity Validation : Perform dose-response assays in multiple cell lines (e.g., MDA-MB-231 vs. HEK293) to account for cell-specific permeability .
Advanced: What computational methods predict binding modes to target proteins?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with MDM2 (e.g., Ki < 1 nM for spirooxindole analogues) .
- MD Simulations : AMBER or GROMACS assesses stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .
Basic: Which purification methods ensure high compound purity?
Methodological Answer:
- Column Chromatography : Silica gel (hexane/EtOAc gradient) removes byproducts.
- Recrystallization : Ethanol/water (7:3) yields >99% purity (HPLC: tR = 12.3 min) .
Advanced: What challenges arise in scaling up synthesis for preclinical studies?
Methodological Answer:
- Flow Chemistry : Continuous reactors minimize exothermic side reactions (e.g., Omura-Sharma-Swern oxidation) .
- Process Optimization : DoE (Design of Experiments) identifies critical parameters (e.g., temperature, residence time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
